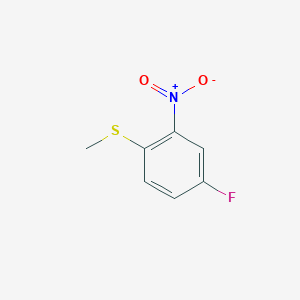

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene” is a chemical compound . It has a molecular formula of C8H9FS .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution (SNAr) reactions . The presence of electron-withdrawing groups on the aromatic ring increases the reactivity as they stabilize the negatively charged intermediate/transition state formed by the addition of a nucleophile on an aromatic ring .

Molecular Structure Analysis

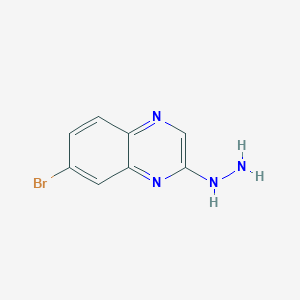

The molecular structure of “4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene” includes a benzene ring with fluorine, methylsulfanyl, and nitro substituents .

Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, aromatic nucleophilic substitution (SNAr) reactions are one of the most important reactions in organic chemistry . They result in the formation of chemically important C-C, C-S, and C-O bonds .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.221 Da . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Electrophilic Fluorination

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene can be used as a reagent in electrophilic fluorination . This process involves the replacement of hydrogen atoms with fluorine substituents in organic substrates. The strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms make this a valuable technique in synthetic chemistry .

Synthesis of Fluorinated Pyridines

This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

Preparation of Di- and Poly-fluoropyridines

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene can also be used in the preparation of di- and poly-fluoropyridines . These compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of 18F-substituted Pyridines

This compound can be used in the synthesis of 18F-substituted pyridines . These compounds are of special interest as potential imaging agents for various biological applications .

Development of Fluorinated Medicinal and Agrochemical Candidates

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Advancements in Material Science

properties

IUPAC Name |

4-fluoro-1-methylsulfanyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZWLZQOZGNKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2622101.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622103.png)

![2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2622106.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)

![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2622113.png)

![N-(2,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2622118.png)